2-Benzyl-1-(3-dimethylaminopropyl)benzimidazole hydrochloride
CAS No.: 19809-20-2
Cat. No.: VC20485661
Molecular Formula: C19H24ClN3
Molecular Weight: 329.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19809-20-2 |
|---|---|
| Molecular Formula | C19H24ClN3 |
| Molecular Weight | 329.9 g/mol |
| IUPAC Name | 3-(2-benzylbenzimidazol-1-yl)propyl-dimethylazanium;chloride |
| Standard InChI | InChI=1S/C19H23N3.ClH/c1-21(2)13-8-14-22-18-12-7-6-11-17(18)20-19(22)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
| Standard InChI Key | IWIMVHVHNAQCRH-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+](C)CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₉H₂₃N₃·HCl, with a molecular weight of 329.87 g/mol . Key structural features include:
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Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
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2-Benzyl group: A phenylmethyl substituent enhancing lipophilicity and π-π stacking potential.
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1-(3-Dimethylaminopropyl) side chain: A tertiary amine-containing alkyl chain contributing to solubility and potential receptor interactions.
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Hydrochloride salt: Improves aqueous solubility for biological applications.
The SMILES notation (CN(C)CCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3) and InChIKey (NRSAGCDHROXXKE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Physicochemical Characteristics
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Solubility: High solubility in polar solvents like methanol and water due to the hydrochloride salt .
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Melting Point: Analogous benzimidazole hydrochlorides exhibit melting points near 172–175°C .
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Collision Cross Section (CCS): Predicted CCS values for adducts range from 171.1 Ų ([M+H]⁺) to 186.2 Ų ([M+Na]⁺), critical for mass spectrometry characterization .
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 294.19648 | 171.1 |
| [M+Na]⁺ | 316.17842 | 186.2 |
| [M-H]⁻ | 292.18192 | 176.5 |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocols are published for this compound, benzimidazole derivatives are typically synthesized via:
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Condensation: Reacting o-phenylenediamine with benzaldehyde derivatives under acidic or oxidative conditions to form the benzimidazole core.
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Alkylation: Introducing the 3-dimethylaminopropyl group using agents like 3-chloro-N,N-dimethylpropan-1-amine in the presence of a base.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Reactivity Profile
Benzimidazoles undergo reactions typical of aromatic heterocycles:
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Electrophilic Substitution: Halogenation or nitration at electron-rich positions.
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N-Alkylation/Acylation: Modifications at the N1 position to alter pharmacokinetic properties.
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Hydrolysis: Acidic or basic conditions may cleave the benzimidazole ring, though the hydrochloride form stabilizes against degradation.
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Compound: Structural features align with antimicrobial and anticancer drug candidates.
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Prodrug Development: The hydrochloride salt’s solubility facilitates formulation for intravenous or oral delivery.
Chemical Biology
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Protein Binding Studies: The benzimidazole core’s hydrogen-bonding capacity makes it a tool for probing enzyme active sites.
Material Science
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Coordination Chemistry: Potential ligand for metal complexes in catalysis or imaging.
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 2-Benzyl-1-(diethylaminoethyl)benzimidazole | C₂₀H₂₅N₃·HCl | Antimicrobial, anticancer |
| 5-Methyl-benzimidazole | C₈H₈N₂ | Antifungal, antibacterial |
| 2-(4-Chlorobenzyl)-1-(3-dimethylaminopropyl)benzimidazole | C₁₉H₂₂ClN₃·HCl | CNS modulation |
This compound’s 3-dimethylaminopropyl chain distinguishes it from analogs, potentially offering improved solubility and target affinity.
Future Directions
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Synthetic Optimization: Develop scalable methods for high-purity production.
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Mechanistic Studies: Elucidate interactions with FtsZ, NF-κB, and other targets.
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In Vivo Testing: Evaluate pharmacokinetics and efficacy in animal models of infection or cancer.
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